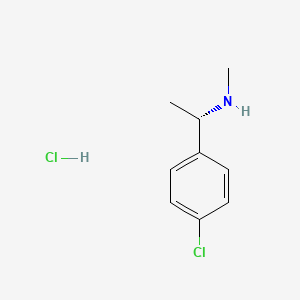
(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (also known as chlorphenamine) is a synthetic compound that is widely used in scientific research. It is an antihistamine drug that is used to treat allergies and hay fever and is available in tablet, syrup and injection form. Chlorphenamine is also known as chlorpheniramine, chlorphenamine maleate or chlorpheniramine maleate. It belongs to the class of drugs known as H1-antihistamines and is used to block the effects of histamine, which is a chemical released by the body during an allergic reaction. Chlorphenamine is commonly used in laboratory experiments to study the effects of histamine on the body and the biochemical and physiological effects of antihistamines.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation of Chlorophenols
Toxicity and Environmental Presence Chlorophenols (CPs) are identified as ubiquitous environmental contaminants due to their extensive use in agriculture and industry. These compounds, not readily degraded in nature, accumulate in various ecosystems, leading to acute and chronic toxic effects on aquatic organisms. CPs induce oxidative stress, affect immune and endocrine systems, and at higher concentrations, can prompt apoptosis in fish. Their persistence in the environment highlights the need for research into effective degradation methods and the impact of such compounds on human and ecosystem health (Ge et al., 2017).
Degradation Techniques The degradation of chlorinated phenols through Zero Valent Iron (ZVI) and bimetallic systems has been explored as an efficient means to mitigate their environmental impact. These systems demonstrate a potential for effective dechlorination, with varying efficiencies depending on the metals used and the environmental conditions. This review underscores the role of iron oxides in facilitating or hindering the dechlorination process, pointing to the nuanced interactions that influence the degradation pathways of chlorophenols (Gunawardana et al., 2011).
Propiedades
IUPAC Name |
(1S)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFAFYJSZXBEBR-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

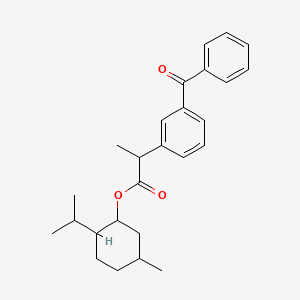


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)

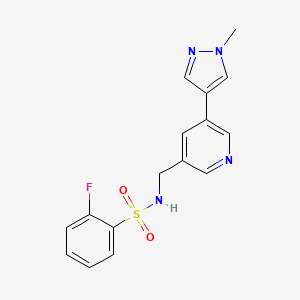
![Prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2740064.png)


![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
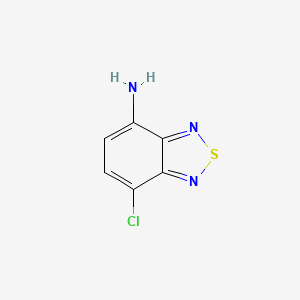
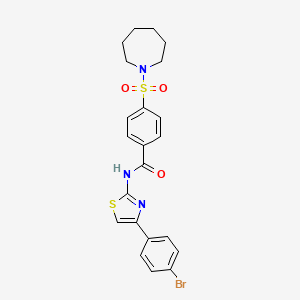
![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)
![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B2740076.png)